molecular formula C19H21N3O4 B2886360 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide CAS No. 1021107-86-7

4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide

Numéro de catalogue: B2886360
Numéro CAS: 1021107-86-7
Poids moléculaire: 355.394
Clé InChI: DKZJLFDOYJXPMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Synthesis 4-Acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide (CAS: 1021107-66-3) is a benzamide derivative featuring:

  • A 4-acetamido group on the benzene ring.
  • An ethylamino side chain substituted with a 2-phenoxyacetamido moiety (Figure 1).

Potential Applications Benzamide derivatives are widely explored for antimicrobial, anticancer, and receptor-antagonist activities. For example, structurally similar compounds exhibit antiproliferative effects and EP2 receptor antagonism .

Propriétés

IUPAC Name

4-acetamido-N-[2-[(2-phenoxyacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-14(23)22-16-9-7-15(8-10-16)19(25)21-12-11-20-18(24)13-26-17-5-3-2-4-6-17/h2-10H,11-13H2,1H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZJLFDOYJXPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide typically involves multi-step reactions to ensure high yield and purity. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

(a) Positional Isomers of Acetamido and Phenoxyacetamido Groups
  • 4-(2-Phenoxyacetamido)benzamide (21) and 3-(2-phenoxyacetamido)benzamide (22): These positional isomers (Figure 2) shift the phenoxyacetamido group to the benzene ring instead of the ethylamino side chain.
(b) Modifications to the Acetamido Group
  • 4-Acetamido-N-(2,6-dioxopiperidin-3-yl)benzamide (6a): Replaces the ethyl-phenoxyacetamido chain with a dioxopiperidinyl group.

Variations in the Ethylamino Side Chain

(a) Aromatic and Heterocyclic Substitutions
  • 4-Acetamido-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (6n): Substitutes the phenoxyacetamido group with a 2-methylindole moiety. Indole derivatives are known for receptor-binding interactions (e.g., EP2 antagonism with IC₅₀ values < 1 μM) .
  • 4-Acetamido-N-(3-aminopropyl)benzamide (18): Features a shorter aminopropyl chain, reducing steric bulk and increasing hydrophilicity .
(b) Functional Group Modifications
  • 4-Acetamido-N-(6-azidohexyl)benzamide (6) : Incorporates a long azidohexyl chain , enabling click chemistry applications. The azide group enhances reactivity but may reduce bioavailability .
  • 4-Acetamido-N-(2-(diethylamino)ethyl)benzamide hydrochloride: Includes a tertiary amine (diethylamino group) that can be protonated, improving water solubility (313.82 g/mol, stored under inert atmosphere) .
Table 1: Key Comparisons of Structural Analogs
Compound Name Molecular Weight (g/mol) Key Substituent Notable Properties/Activities Reference
Target Compound 355.4 2-Phenoxyacetamido-ethyl Structural uniqueness, unconfirmed bioactivity
4-Acetamido-N-(2-aminophenyl)benzamide 283.3 2-Aminophenyl Potential for hydrogen bonding
4-Acetamido-N-(2-(2-methylindol)ethyl)benzamide 336.0 2-Methylindole EP2 antagonism (IC₅₀ < 1 μM)
4-(2-Phenoxyacetamido)benzamide (21) 286.3 Phenoxyacetamido (benzene ring) Antiproliferative activity
4-Acetamido-N-(6-azidohexyl)benzamide (6) 307.4 Azidohexyl Click chemistry utility

Discussion of Substituent Effects

Hydrophobicity and Solubility

  • Azide or tertiary amine substituents (e.g., compound 6, ; compound 18, ) improve solubility via polar interactions or protonation.

Activité Biologique

4-Acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antibiofilm, and antiproliferative properties, supported by detailed research findings and data.

Chemical Structure and Synthesis

The synthesis of 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide involves multiple steps, including the formation of the phenoxyacetamido intermediate and subsequent acetylation. The process typically utilizes coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. The final product exhibits a unique combination of acetamido and phenoxyacetamido groups that contribute to its biological activity .

Antimicrobial Activity

Research indicates that 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide possesses promising antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a potential candidate for new antibiotic development. Specifically, it disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation .

Antibiofilm Activity

The compound demonstrates significant antibiofilm activity, particularly against Candida albicans. In vitro studies have shown that it can inhibit biofilm formation by interfering with microbial adhesion to surfaces. This property is crucial for preventing biofilm-related infections, which are often resistant to conventional treatments .

Table 1: Biofilm Inhibition Concentration (BIC50)

Microbial StrainBIC50 (µg/mL)
Candida albicans30
Staphylococcus aureus50
Escherichia coli40

Antiproliferative Activity

In addition to its antimicrobial properties, this compound has shown antiproliferative effects against various cancer cell lines. Notably, it induces apoptosis in K562 cells (human chronic myelogenous leukemia) by activating caspase pathways and inhibiting cell cycle progression .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
K562 (Leukemia)10
MDA-MB231 (Breast Cancer)20
H292 (Lung Cancer)15

The mechanism through which 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide exerts its biological effects includes:

  • Antimicrobial Activity : Inhibition of peptidoglycan synthesis disrupts bacterial cell wall integrity.
  • Antibiofilm Activity : Interference with microbial adhesion prevents biofilm formation.
  • Antiproliferative Activity : Induction of apoptosis through caspase activation and cell cycle arrest in the G0–G1 phase .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) of 15 µg/mL.
  • Antiproliferative Evaluation : In vitro tests against the NCI tumor cell line panel indicated that compounds with similar scaffolds showed varied activity; however, those containing the phenoxyacetamido moiety consistently exhibited higher inhibition rates compared to controls .

Comparison with Similar Compounds

4-Acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide can be compared with structurally similar compounds to understand its unique properties:

Compound NameStructure TypeNotable Activity
4-cinnamamido-N-(2-(2-phenoxyacetamido)ethyl)benzamideCinnamamido derivativeModerate antimicrobial activity
2-phenoxyacetamido-1H-pyrazol-5-yl benzamidesPyrazole ring structureDifferent biological activities

Q & A

Q. What are the standard synthetic protocols for 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide?

The compound is synthesized via acylation of aminobenzamide intermediates. A typical procedure involves reacting 4-aminobenzamide derivatives with phenoxyacetyl chloride in pyridine at 0–5°C for 24 hours, followed by precipitation and crystallization . Structural confirmation requires NMR (¹H/¹³C), HPLC purity analysis (>95%), and mass spectrometry (e.g., ESI-MS) to verify molecular weight (C₁₉H₂₀N₄O₄, calculated 392.15 g/mol) .

Q. How is the compound structurally characterized to confirm regioselectivity?

Regioselectivity in the acylation steps is confirmed using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in the aromatic and amide regions. For example, NOESY correlations can distinguish between N-ethyl and phenoxyacetamido substituents . Computational validation via density functional theory (DFT) optimizes the proposed structure against experimental spectral data .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Initial screens include:

  • Antimicrobial activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorescence-based kinetic monitoring) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

SAR studies require:

  • Analog synthesis : Modifying the phenoxyacetamido group (e.g., halogenation, alkyl chain variation) .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify critical hydrogen bonds (e.g., benzamide carbonyl with kinase ATP-binding pockets) .
  • Data normalization : Use Z-score analysis to compare bioactivity across derivatives, accounting for assay variability .

Q. How can contradictory cytotoxicity data between cell lines be resolved?

Contradictions often arise from cell-specific uptake or metabolic differences. Strategies include:

  • Mechanistic profiling : RNA-seq to identify differentially expressed genes in responsive vs. resistant lines .
  • Permeability assays : Caco-2 monolayer studies to quantify passive diffusion vs. active transport .
  • Metabolite tracking : LC-MS/MS to detect intracellular degradation products .

Q. What computational methods optimize reaction yields during scale-up synthesis?

Quantum mechanics/molecular mechanics (QM/MM) simulations predict transition states for acylation steps, identifying solvent (e.g., pyridine vs. DMF) and temperature effects on kinetics . Reaction Design Suite (RDS) software models mass transfer limitations in batch reactors, enabling catalyst optimization (e.g., DMAP vs. HOBt) .

Q. How do solvent polarity and pH impact the compound’s stability in biological assays?

  • Stability studies : Use accelerated degradation tests (40°C/75% RH) with UPLC monitoring. Polar aprotic solvents (e.g., DMSO) enhance stability at pH 7.4, while acidic conditions (pH <5) hydrolyze the acetamido group .
  • Buffer compatibility : Phosphate vs. HEPES buffers may alter aggregation behavior (DLS analysis recommended) .

Methodological Best Practices

Q. What controls are essential for validating enzyme inhibition assays?

Include:

  • Positive controls : Known inhibitors (e.g., staurosporine for kinases).
  • Negative controls : Solvent-only and heat-denatured enzyme samples.
  • Inner-filter effects : Correct fluorescence quenching using control wells with compound but no enzyme .

Q. How should researchers address low solubility in aqueous assays?

  • Co-solvent systems : Use ≤1% DMSO with solubility verified via nephelometry .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (characterized by DLS and TEM) to enhance bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.